4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one
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Overview
Description
4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one is an organic compound with a complex structure that includes methoxy groups, a propargyl ether, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one typically involves multiple steps. One common approach starts with the preparation of the intermediate 1,2-dimethoxy-4-(prop-2-yn-1-yl)benzene. This intermediate can be synthesized by reacting 1,2-dimethoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate .
The next step involves the formation of the butenone moiety. This can be achieved through a Claisen-Schmidt condensation reaction between the intermediate and an appropriate aldehyde under basic conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of certain kinases, affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-(prop-2-yn-1-yl)benzene: Shares the propargyl ether and methoxy groups but lacks the butenone moiety.
3,5-Dimethoxy-4-hydroxyphenylacetone: Similar methoxy substitution pattern but different functional groups.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains the propargyl ether but has a nitrile group instead of the butenone moiety.
Uniqueness
4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the propargyl ether and the butenone moiety allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
918340-11-1 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-8-19-15-13(17-3)9-12(7-6-11(2)16)10-14(15)18-4/h1,6-7,9-10H,8H2,2-4H3 |
InChI Key |
BWQVKQTYTPLQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)OCC#C)OC |
Origin of Product |
United States |
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